molecular formula C12H17NO B1498995 3-Ethyl-2-phenylmorpholine CAS No. 100368-98-7

3-Ethyl-2-phenylmorpholine

Cat. No.: B1498995
CAS No.: 100368-98-7
M. Wt: 191.27 g/mol
InChI Key: DOMAVIHZFHQQHF-UHFFFAOYSA-N
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Description

Phenetrazine (hydrochloride) is a sympathomimetic drug primarily used as an appetite suppressant. It was first synthesized in 1952 and was marketed under the brand name Preludin. The compound is known for its stimulant effects, similar to those of amphetamines, and has been used in the treatment of obesity. due to its potential for abuse and addiction, it has been withdrawn from the market in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenetrazine (hydrochloride) can be synthesized through various methods. One common synthetic route involves the reaction of 2-phenyl-3-methylmorpholine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve heating the reactants in a suitable solvent, such as chloroform, and then isolating the product through crystallization .

Industrial Production Methods

Industrial production of phenetrazine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization and dried to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Phenetrazine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert phenetrazine into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenetrazine oxides, while reduction can produce reduced phenetrazine derivatives .

Mechanism of Action

Phenetrazine (hydrochloride) exerts its effects by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron. This leads to an increase in the release of these monoamines into the extraneuronal space. The compound also acts as a monoamine oxidase inhibitor, further enhancing the levels of these neurotransmitters. The increased levels of norepinephrine and dopamine result in appetite suppression and central nervous system stimulation .

Comparison with Similar Compounds

Phenetrazine (hydrochloride) is often compared with other stimulant compounds, such as:

Phenetrazine’s unique structure, which includes a morpholine ring, distinguishes it from other stimulants and contributes to its specific pharmacological profile .

Properties

IUPAC Name

3-ethyl-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-11-12(14-9-8-13-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMAVIHZFHQQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342627
Record name Phenetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100368-98-7
Record name Phenetrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100368987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENETRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT2R95YBRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-2-phenylmorpholine
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3-Ethyl-2-phenylmorpholine
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3-Ethyl-2-phenylmorpholine

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